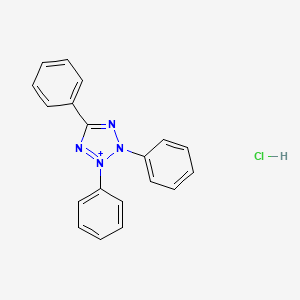

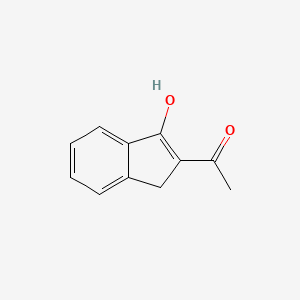

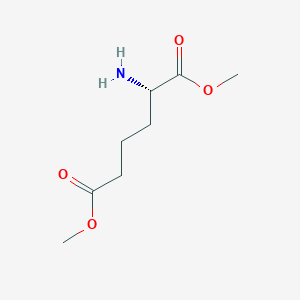

![molecular formula C26H33FN4O3S B12813301 Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-;Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-](/img/structure/B12813301.png)

Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-;Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LCL-161 is a small molecule that mimics the second mitochondria-derived activator of caspase. It is known for its ability to inhibit proteins that prevent apoptosis, thereby promoting cell death in cancer cells. This compound has been studied extensively for its potential in cancer therapy, particularly in combination with other treatments.

準備方法

The synthesis of LCL-161 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The solubility of LCL-161 in dimethyl sulfoxide is greater than 10 millimolar. To achieve higher concentrations, the compound can be warmed at 37 degrees Celsius for 10 minutes or shaken in an ultrasonic bath .

化学反応の分析

LCL-161 undergoes various chemical reactions, primarily focusing on its interaction with proteins that inhibit apoptosis. It disengages these proteins from caspases and induces their proteasomal degradation. This results in altered signaling through the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, enhanced tumor necrosis factor production, and sensitization to apoptosis mediated by the extrinsic pathway .

科学的研究の応用

LCL-161 has been extensively studied for its potential in cancer therapy. It has shown promise in radiosensitizing human papillomavirus-negative head and neck squamous cell carcinoma . Additionally, it has demonstrated responses in patients with treatment-resistant myelofibrosis, including anemia responses . The compound has also been investigated for its antitumor activity in preclinical models of rituximab-resistant B-cell lymphoma .

作用機序

LCL-161 promotes apoptosis by inhibiting proteins that prevent cell death. It disengages these proteins from caspases and induces their degradation, leading to enhanced signaling through the nuclear factor kappa-light-chain-enhancer of activated B cells pathway and increased tumor necrosis factor production. This sensitizes cells to apoptosis mediated by the extrinsic pathway . Additionally, LCL-161 promotes the activity of T cells by inducing cytokine secretion and dendritic cell maturation .

類似化合物との比較

LCL-161 is part of a class of compounds known as second mitochondria-derived activator of caspase mimetics. Similar compounds include AT-406, GDC-0152, and GDC-0917. These compounds also mimic the second mitochondria-derived activator of caspase and inhibit proteins that prevent apoptosis. LCL-161 is unique in its ability to radiosensitize human papillomavirus-negative head and neck squamous cell carcinoma and its demonstrated responses in treatment-resistant myelofibrosis .

特性

IUPAC Name |

N-[1-cyclohexyl-2-[2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33FN4O3S/c1-16(28-2)24(33)30-22(17-7-4-3-5-8-17)26(34)31-14-6-9-21(31)25-29-20(15-35-25)23(32)18-10-12-19(27)13-11-18/h10-13,15-17,21-22,28H,3-9,14H2,1-2H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPFGVNKHCLJJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

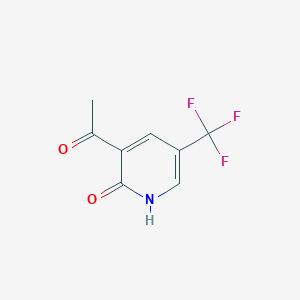

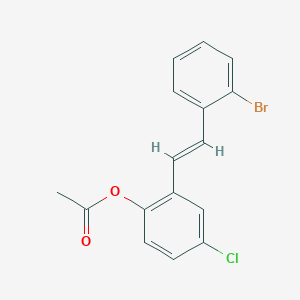

![Indolizino[6,5,4,3-ija]quinoline](/img/structure/B12813254.png)

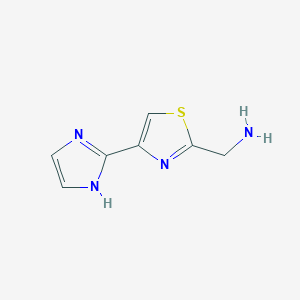

![4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B12813278.png)

![2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid](/img/structure/B12813296.png)